molecular formula C20H19N3O3S B11217480 4-methyl-N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide

4-methyl-N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B11217480
M. Wt: 381.4 g/mol
InChI Key: RZKWFYDPENTKTN-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure is intriguing! Let’s break it down:

    Name: 4-methyl-N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide

    Molecular Formula: C27H25N5O2

    CAS Number: 1007460-17-4

The compound belongs to the class of benzamides and features a fused pyrazole-thiophene ring system. It’s like a molecular puzzle waiting to be explored!

Preparation Methods

Synthetic Routes:: Unfortunately, specific synthetic routes for this compound are scarce in the literature. researchers often employ multistep syntheses involving cyclization reactions to form the pyrazole-thiophene core.

Industrial Production:: As of now, there isn’t a well-established industrial method for large-scale production. Research efforts are ongoing to optimize synthesis pathways.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Substitution: Nucleophilic substitution reactions could occur at the amide nitrogen or other reactive sites.

    Reduction: Reduction of the carbonyl group might yield the corresponding alcohol.

Common Reagents and Conditions::

    Cyclization: Cyclization reactions often involve Lewis acids or bases.

    Functionalization: Reagents like hydrazine, Grignard reagents, or organolithium compounds may be employed.

Major Products:: The major products depend on the specific reaction conditions. Researchers aim for regioselective and stereoselective outcomes.

Scientific Research Applications

Chemistry::

    Building Blocks: Researchers use this compound as a building block for more complex molecules due to its unique structure.

    Ligand Design: It may serve as a ligand in coordination chemistry or catalysis.

Biology and Medicine::

Mechanism of Action

The exact mechanism remains elusive, but it likely involves interactions with cellular targets or enzymes. Researchers investigate its impact on specific pathways.

Comparison with Similar Compounds

While this compound stands out for its fused ring system, similar benzamides include:

  • 4-Methoxy-N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide
  • 3-Methyl-N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide

Properties

Molecular Formula

C20H19N3O3S

Molecular Weight

381.4 g/mol

IUPAC Name

4-methyl-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

InChI

InChI=1S/C20H19N3O3S/c1-13-3-7-15(8-4-13)20(24)21-19-17-11-27(25,26)12-18(17)22-23(19)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H,21,24)

InChI Key

RZKWFYDPENTKTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)C

Origin of Product

United States

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